molecular formula C20H24ClNO6S2 B7833524 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7833524
M. Wt: 474.0 g/mol
InChI Key: YIWABJPGIPXWKQ-PXNSSMCTSA-N
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Description

3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound characterized by its unique structural components This compound features a tetrahydrothiophene ring substituted with a chlorophenylsulfonyl group and a dimethoxyphenethylamino group

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO6S2/c1-27-18-8-3-14(11-19(18)28-2)9-10-22-17-12-29(23,24)13-20(17)30(25,26)16-6-4-15(21)5-7-16/h3-8,11,17,20,22H,9-10,12-13H2,1-2H3/t17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWABJPGIPXWKQ-PXNSSMCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction.

    Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group is introduced via a sulfonation reaction using chlorophenylsulfonyl chloride.

    Attachment of the Dimethoxyphenethylamino Group: The final step involves the attachment of the dimethoxyphenethylamino group through an amination reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrothiophene ring with chlorophenylsulfonyl and dimethoxyphenethylamino groups makes it a versatile compound for various applications.

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